molecular formula C22H28F5NO3Si2 B13812831 Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-

Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-

Cat. No.: B13812831
M. Wt: 505.6 g/mol
InChI Key: NSRYHLHYPBHYSV-UHFFFAOYSA-N
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Description

Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C21H26F5NO2Si2. This compound is known for its unique structure, which includes a pentafluorophenyl group and trimethylsilyl groups, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]- typically involves the reaction of a precursor amine with pentafluorobenzaldehyde in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-fluorine bonds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]- involves its interaction with molecular targets through its functional groups. The pentafluorophenyl group enhances its reactivity, allowing it to participate in various chemical reactions. The trimethylsilyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in reactions .

Comparison with Similar Compounds

Similar Compounds

  • Benzeneethanamine, N-[(pentafluorophenyl)methylene]-3,4-bis[(trimethylsilyl)oxy]-
  • N-[(Pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]benzeneethanamine

Uniqueness

Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]- is unique due to the presence of the methoxy group, which imparts additional reactivity and potential for further functionalization. This distinguishes it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C22H28F5NO3Si2

Molecular Weight

505.6 g/mol

IUPAC Name

N-[2-(3-methoxy-4-trimethylsilyloxyphenyl)-2-trimethylsilyloxyethyl]-1-(2,3,4,5,6-pentafluorophenyl)methanimine

InChI

InChI=1S/C22H28F5NO3Si2/c1-29-16-10-13(8-9-15(16)30-32(2,3)4)17(31-33(5,6)7)12-28-11-14-18(23)20(25)22(27)21(26)19(14)24/h8-11,17H,12H2,1-7H3

InChI Key

NSRYHLHYPBHYSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CN=CC2=C(C(=C(C(=C2F)F)F)F)F)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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